N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide
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Overview
Description
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a thiophene ring, a tetrahydrothiophene ring with a sulfone group, and a butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the tetrahydrothiophene ring and the butyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order sulfone derivatives, while reduction can produce various amine or alcohol derivatives.
Scientific Research Applications
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a potential therapeutic agent due to its unique chemical structure.
Industry: It finds applications in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. Additionally, the compound’s unique structure allows it to interact with various receptors and proteins, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylthiophene-2-sulfonamide
- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzene-2-sulfonamide
- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyridine-2-sulfonamide
Uniqueness
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S3/c1-2-3-7-13(11-6-9-19(14,15)10-11)20(16,17)12-5-4-8-18-12/h4-5,8,11H,2-3,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNNTSVNXYKQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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